1-(4-Benzylpiperazin-1-yl)-2-chloroethanone
Description
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone (CAS: 56056-37-2) is a piperazine-derived compound featuring a benzyl group at the 4-position of the piperazine ring and a chloroethanone moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry. It is frequently utilized to synthesize derivatives with varied substituents on the aromatic ring or piperazine backbone, enabling exploration of structure-activity relationships (SARs) . The compound’s reactivity stems from the electrophilic chloroethanone group, which facilitates nucleophilic substitution reactions with amines, thiols, or other nucleophiles .
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOGCDLRYPBMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364210 | |
| Record name | 1-(4-benzylpiperazin-1-yl)-2-chloroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56056-37-2 | |
| Record name | 1-(4-benzylpiperazin-1-yl)-2-chloroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone typically involves the reaction of 4-benzylpiperazine with 2-chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-Benzylpiperazine and 2-chloroacetyl chloride.
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions.
Procedure: 4-Benzylpiperazine is dissolved in the solvent, and 2-chloroacetyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the formation of corresponding alcohols and acids.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone serves as an essential intermediate for the synthesis of various piperazine derivatives. These derivatives have been explored for their potential as ligands in receptor binding studies and as precursors for more complex molecules.
Biology
The compound has been investigated for its biological activities, particularly its interaction with sigma receptors. Research indicates that it may modulate neurotransmitter systems, which could have implications for developing new therapeutic agents targeting psychiatric disorders.
Medicine
This compound has shown promise in pharmacological research, particularly in the development of analgesics and antipsychotic medications. Its ability to interact with sigma receptors has led to studies assessing its efficacy in pain management and mental health treatments.
Case Studies
- Sigma Receptor Ligands : A study explored the compound's affinity for sigma receptor subtypes (σ1 and σ2). The findings indicated that modifications to the piperazine structure could enhance receptor selectivity and potency, suggesting potential applications in treating conditions like depression and anxiety .
- Antimicrobial Activity : Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens. This opens avenues for developing new antibiotics or antifungal agents .
- Anticancer Properties : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by disrupting mitochondrial function. This suggests potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets in the body. The compound is known to act on the alpha2-adrenoreceptor, where it functions as an antagonist. This interaction inhibits negative feedback, leading to an increase in the release of noradrenaline . The compound’s structure allows it to bind to the receptor and exert its effects, making it a subject of interest in the study of adrenergic signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The anticholinesterase activity and physicochemical properties of 1-(4-benzylpiperazin-1-yl)-2-chloroethanone derivatives (e.g., compounds 4a–4l) have been extensively studied. These analogs differ in substituent type (electron-withdrawing or donating groups) and position on the phenyl ring, as shown below:
Key Insight : Ortho-substituted chloro derivatives (e.g., 4a ) exhibit superior acetylcholinesterase (AChE) inhibition compared to meta- or para-substituted analogs, highlighting the critical role of substituent positioning in modulating enzyme interactions .
Physicochemical and Drug-like Properties
Biological Activity
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone, also known as BPC, is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of BPC, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 250.73 g/mol
- CAS Number : 56056-37-2
The compound features a piperazine ring substituted with a benzyl group and a chloroethanone moiety, contributing to its lipophilicity and potential interactions with biological membranes.
The biological activity of BPC is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : BPC has been shown to inhibit specific enzymes, including proteases and kinases, by binding to their active sites. This interaction can modulate biochemical pathways critical for cellular processes such as signal transduction and metabolism .
- Receptor Modulation : The compound may also act on neurotransmitter receptors, influencing neuronal signaling pathways. This property is particularly relevant in neuropharmacology where BPC's potential neuroprotective effects are explored .
Antimicrobial Activity
BPC has been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits significant inhibitory activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate effective antimicrobial action, suggesting that BPC could be a candidate for developing new antibiotics .
Anticancer Properties
Research has indicated that BPC possesses anticancer activity. In cell line studies, it was observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This effect was dose-dependent, with lower concentrations promoting cell survival and higher concentrations leading to increased cell death .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of BPC. It has been shown to protect neuronal cells from oxidative stress-induced damage in vitro. The compound's ability to enhance antioxidant defenses suggests its usefulness in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
Toxicity Profile
While BPC shows promising biological activities, its toxicity profile must be carefully evaluated. Preliminary studies indicate that at high doses, BPC may exhibit hepatotoxicity and nephrotoxicity in animal models. These adverse effects highlight the importance of determining safe dosage ranges for potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
